Iminodiethylenedioxybis(trimethylsilane)
Description
This hypothetical compound would belong to the organosilicon family, likely serving as a chemical intermediate.
Properties
CAS No. |
20836-40-2 |
|---|---|
Molecular Formula |
C10H27NO2Si2 |
Molecular Weight |
249.50 g/mol |
IUPAC Name |
2-trimethylsilyloxy-N-(2-trimethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C10H27NO2Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
KBFQZANWBGZASX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCNCCO[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexamethyldisiloxane (HMDSO)
- CAS No.: 107-46-0
- Formula : C₆H₁₈OSi₂
- Structure : Siloxane (Si-O-Si) backbone with trimethylsilyl groups.
- Chemical Family: Organosiloxane .
- Uses : Chemical intermediate in industrial processes, such as silicone polymer synthesis .
N,N-Bis(trimethylsilyl)allylamine
- CAS No.: Not explicitly listed .
- Formula : C₉H₂₃NSi₂ .
- Structure : Allylamine core with two trimethylsilyl groups attached to the nitrogen.
- Chemical Family: Organoaminosilane .
- Uses : Specialized chemical intermediate for research applications .
Thiobis(hexamethyldisilazane)
- CAS No.: Not provided .
- Structure : Sulfur-bridged bis(trimethylsilyl)amine (silazane) groups.
- Chemical Family: Organosilazane .
- Uses : Likely used in surface modification or as a precursor in silicon-nitrogen chemistry.
- Hazards : Silazanes are typically moisture-sensitive and may release ammonia upon hydrolysis .
(Trifluoromethyl)trimethylsilane
- CAS No.: Not provided .
- Structure : Trimethylsilyl group bonded to a trifluoromethyl moiety.
- Chemical Family: Fluorinated organosilicon compound.
- Uses : Fluorination reagent in organic synthesis.
- Hazards : Acute toxicity (H302, H333), flammability (H225), and severe eye irritation (H319) .
Table 1: Comparative Overview of Organosilicon Compounds
Key Research Findings
Structural Reactivity :
- HMDSO’s siloxane linkage (Si-O-Si) offers thermal stability, making it suitable for high-temperature applications .
- N,N-Bis(trimethylsilyl)allylamine’s Si-N bonds are prone to hydrolysis, limiting its use in aqueous environments .
Functional Group Impact :
- Thiobis(hexamethyldisilazane)’s sulfur bridge enhances its utility in sulfur-containing polymer synthesis .
- Fluorinated derivatives like (Trifluoromethyl)trimethylsilane exhibit unique electronic properties but pose significant safety risks .
Applications: HMDSO dominates industrial use due to its versatility in silicone production .
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